molecular formula C6H9NO3 B2995119 (S)-Methyl 5-oxopyrrolidine-3-carboxylate CAS No. 428518-31-4

(S)-Methyl 5-oxopyrrolidine-3-carboxylate

Cat. No. B2995119
CAS RN: 428518-31-4
M. Wt: 143.142
InChI Key: FJRTVLWHONLTLA-BYPYZUCNSA-N
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Description

“(S)-Methyl 5-oxopyrrolidine-3-carboxylate” is a chemical compound. It is a derivative of pyrrolidine, a cyclic amine .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes “this compound”, has been achieved via asymmetric Michael addition reactions of carboxylate-substituted enones .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CCOC(=O)C1CNC(=O)C1 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 40-47 °C. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Antibacterial Agents

(S)-Methyl 5-oxopyrrolidine-3-carboxylate has been utilized in the synthesis of fluoronaphthyridines, which exhibit promising in vitro and in vivo antibacterial activities. The modification of this compound with different substituents has shown significant effects on antibacterial efficiency, demonstrating its potential as a precursor in developing new therapeutic agents (Bouzard et al., 1992).

Role in DNA Methylation and Demethylation Processes

Research on this compound derivatives has provided insights into the mechanisms of DNA methylation and demethylation. For instance, Tet proteins, which play a crucial role in the active DNA demethylation process, oxidize 5-methylcytosine into derivatives that include 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine. These modifications are vital for gene regulation and epigenetic signaling, underscoring the broader significance of studying compounds related to this compound in epigenetic research (Wu & Zhang, 2017).

Advancements in Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules. Its utility in creating enaminones and subsequently synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates showcases its versatility in organic synthesis. These compounds are valuable for constructing a variety of functionalized heterocycles, further expanding the toolkit available for medicinal chemistry and drug development (Grošelj et al., 2013).

Development of Spin Labels and Probes

Another application of this compound derivatives is in the preparation of stable free radicals for use in magnetic resonance spectroscopy and imaging. These radicals, particularly those in the pyrrolidine series, demonstrate high stability in biological systems and are crucial for various biophysical and biomedical research applications. The synthesis of these radicals from this compound derivatives highlights the compound's role in advancing research tools and methodologies (Dobrynin et al., 2021).

properties

IUPAC Name

methyl (3S)-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRTVLWHONLTLA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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